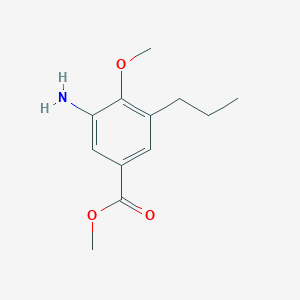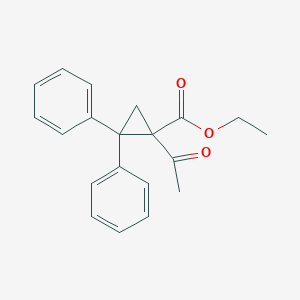![molecular formula C28H19N3 B12586459 ({4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile CAS No. 644996-63-4](/img/structure/B12586459.png)
({4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({4-[([1,1’-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile: is an organic compound that features a complex structure with multiple aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ({4-[([1,1’-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile typically involves a multi-step process. The initial step often includes the formation of the biphenyl structure, followed by the introduction of the phenylamino group. The final step involves the addition of the propanedinitrile group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process is carefully monitored to maintain the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur, particularly in the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: In biological research, it may be used to study the interactions between aromatic compounds and biological molecules.
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of ({4-[([1,1’-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in the desired effects. The pathways involved may include binding to receptors or enzymes, leading to alterations in cellular processes.
Comparaison Avec Des Composés Similaires
Biphenyl: A simpler structure with two connected phenyl rings.
Phenylamino derivatives: Compounds with similar phenylamino groups but different substituents.
Propanedinitrile derivatives: Compounds with the propanedinitrile group but different aromatic structures.
Uniqueness: The uniqueness of ({4-[([1,1’-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile lies in its combination of multiple aromatic rings and functional groups, which confer specific chemical and physical properties that are valuable in various applications.
Propriétés
Numéro CAS |
644996-63-4 |
|---|---|
Formule moléculaire |
C28H19N3 |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
2-[[4-(N-(4-phenylphenyl)anilino)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C28H19N3/c29-20-23(21-30)19-22-11-15-27(16-12-22)31(26-9-5-2-6-10-26)28-17-13-25(14-18-28)24-7-3-1-4-8-24/h1-19H |
Clé InChI |
VHRIFDFHYMYPPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]-](/img/structure/B12586394.png)
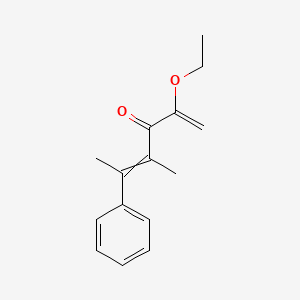
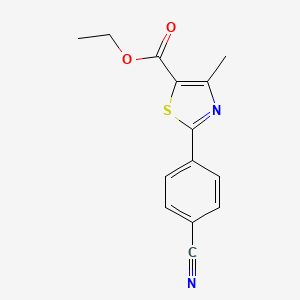
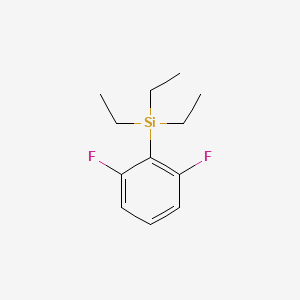
![Dimethyl [2,2'-bipiperidine]-1,1'-dicarboxylate](/img/structure/B12586418.png)
![2-[4-(3-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide](/img/structure/B12586420.png)

![Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]-](/img/structure/B12586429.png)
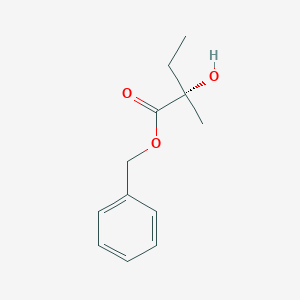
![Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate](/img/structure/B12586446.png)
![4,5-Dihydro-3-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyl-5-thioxo-1H-1,2,4-triazole-1-propanamide](/img/structure/B12586447.png)
